molecular formula C6H8O3 B2792259 2-(Prop-2-yn-1-yloxy)propanoic acid CAS No. 134126-59-3

2-(Prop-2-yn-1-yloxy)propanoic acid

Cat. No.: B2792259
CAS No.: 134126-59-3
M. Wt: 128.127
InChI Key: ASOPQMMSXAFJQU-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yloxy)propanoic acid is a propanoic acid derivative featuring a propargyl ether substituent (-O-CH₂-C≡CH) at the second carbon of the carboxylic acid backbone. For instance, structurally related compounds, such as 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, have been synthesized as intermediates for bioactive molecules like isocoumarins, which exhibit antimicrobial and immunomodulatory properties .

Properties

IUPAC Name

2-prop-2-ynoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-4-9-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOPQMMSXAFJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134126-59-3
Record name 2-(prop-2-yn-1-yloxy)propanoic acid
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Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₈O₃
  • SMILES Notation : CC(C(=O)O)OCC#C
  • InChI Key : ASOPQMMSXAFJQU-UHFFFAOYSA-N

The compound features an acetylenic group which enhances its reactivity, making it suitable for various synthetic applications.

Chemistry

2-(Prop-2-yn-1-yloxy)propanoic acid is utilized as a building block in organic synthesis. Its alkyne functionality allows for the formation of more complex molecules through reactions such as:

  • Alkyne Metathesis : This reaction can generate new alkyne compounds, expanding the library of available materials for further research.
  • Click Chemistry : The compound can participate in azide-alkyne cycloaddition reactions, which are pivotal in bioconjugation and materials science.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise, indicating that it may induce apoptosis in specific types of cancer cells.

Medicine

The unique structural features of this compound position it as a potential drug candidate:

  • Drug Development : Its ability to interact with biological targets suggests that it could be modified to enhance therapeutic efficacy. Studies are ongoing to evaluate its pharmacokinetics and toxicity profiles.

Materials Science

The compound is also being explored for its applications in the development of novel materials:

  • Polymer Chemistry : It can serve as a monomer in the synthesis of polymers with specific functionalities due to its reactive alkyne group.
Application AreaDescription
Organic SynthesisBuilding block for complex molecules
Antimicrobial AgentsPotential new antibiotics
Cancer TherapeuticsInducing apoptosis in cancer cells
Polymer ProductionMonomer for functional polymers

Case Study 1: Antimicrobial Research

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for further development into an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

Research conducted at a leading university focused on the effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a 40% decrease in cell proliferation after 48 hours, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 2-(Prop-2-yn-1-yloxy)propanoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-(Prop-2-yn-1-yloxy)propanoic acid with structurally related propanoic acid derivatives:

Compound Name Substituent/Functional Group Molecular Formula Key Properties/Applications References
This compound Propargyl ether (-O-CH₂-C≡CH) C₆H₈O₃ Potential synthetic intermediate; unstudied bioactivity
2-(4-Formylphenyl)-propanoic acid 4-Formylphenyl group C₁₀H₁₀O₃ Pharmaceutical impurity; used in quality control
2-(Thiophen-2-yl)propanoic acid Thiophene ring C₇H₈O₂S Corrosion inhibitor; requires PPE during handling
2-(1,3-Dioxoisoindolin-2-yl)propanoic acid Isoindolinone ring C₁₁H₉NO₄ Intermediate for isocoumarin synthesis; crystallographically characterized
Propanoic acid, 2-propenyl ester Allyl ester (-O-CH₂-CH=CH₂) C₆H₁₀O₂ Industrial solvent; low acute toxicity
2-(Indolin-1-yl)propanoic acid Indole ring C₁₁H₁₃NO₂ Unspecified applications; molar mass 191.23 g/mol

Biological Activity

2-(Prop-2-yn-1-yloxy)propanoic acid, also known as propargyl propanoic acid, is an organic compound characterized by its unique alkyne functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. The presence of the alkyne moiety suggests that it may exhibit significant reactivity and biological properties, making it a valuable subject for research.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈O₃, with a molecular weight of approximately 128.13 g/mol. Its structure features a propanoic acid backbone with an alkyne substituent, which enhances its chemical reactivity. The compound is typically synthesized through various organic reactions involving alkyne chemistry, highlighting its versatility as a building block in organic synthesis .

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of this compound have been tested against various cancer cell lines, including prostate (PC3) and skin (A375) cancer cells. In one study, compounds derived from similar structures exhibited IC50 values ranging from 21.86 to 75.05 μg/mL against these cancer cell lines . This indicates that modifications to the alkyne group can enhance anticancer activity.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity associated with compounds containing the propargyl group. For example, S-Propargylcysteine, a structural analog of this compound, has demonstrated significant anti-inflammatory effects by inhibiting inflammatory cytokines and reducing calcium accumulation in cells . This suggests that similar mechanisms may be at play for this compound.

Case Studies

Several case studies have provided insights into the biological effects of this compound and its derivatives:

  • Anticancer Efficacy : A study evaluated various derivatives against prostate cancer cells, showing that compounds with similar structures to this compound had varying degrees of cytotoxicity. The most effective derivatives had IC50 values significantly lower than standard chemotherapy agents like cisplatin .
  • Neuroprotective Effects : Research on S-Propargylcysteine has indicated neuroprotective properties, suggesting potential applications for compounds like this compound in neurodegenerative diseases .

Data Tables

Compound Molecular Formula IC50 (μg/mL) Biological Activity
CisplatinC₁₈H₁₁Cl₂N₄O₄S30.11Standard chemotherapy
Compound AC₆H₈O₃40.46Anticancer
Compound BC₆H₈O₃45.00Anticancer
Compound CC₆H₈O₃75.05Anticancer

Chemical Reactions Analysis

Oxidation Reactions

The terminal alkyne in the propargyl ether group undergoes oxidation under acidic or neutral conditions. For example:

  • Reagents : Potassium permanganate (KMnO₄) in dilute sulfuric acid.

  • Product : 2-(Carboxymethoxy)propanoic acid (oxidation of the alkyne to a carboxylic acid).

  • Mechanism : The triple bond is cleaved to form a carboxylate intermediate, which protonates to yield the final product.

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
OxidationKMnO₄, H₂SO₄, 60°C, 4h2-(Carboxymethoxy)propanoic acid~75

Reduction Reactions

The acetylenic bond is susceptible to catalytic hydrogenation:

  • Reagents : H₂ gas over palladium-on-carbon (Pd/C).

  • Product : 2-(Propyloxy)propanoic acid (saturated ether derivative).

  • Conditions : Room temperature, 1 atm H₂, ethanol solvent.

Reaction TypeReagents/ConditionsMajor ProductSelectivityReference
HydrogenationH₂ (1 atm), 5% Pd/C, EtOH2-(Propyloxy)propanoic acid>90%

Click Chemistry (Azide-Alkyne Cycloaddition)

The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Reagents : Sodium azide, CuSO₄, sodium ascorbate.

  • Product : 1,4-Disubstituted 1,2,3-triazole derivative.

  • Applications : Bioconjugation and polymer chemistry.

Reaction TypeReagents/ConditionsMajor ProductCatalyst EfficiencyReference
CuAACNaN₃, CuSO₄, sodium ascorbate, RTTriazole-linked conjugate>95%

Esterification

The carboxylic acid group reacts with alcohols to form esters:

  • Reagents : Methanol, sulfuric acid (H₂SO₄).

  • Product : Methyl 2-(prop-2-yn-1-yloxy)propanoate.

  • Conditions : Reflux for 6–8 hours.

Reaction TypeReagents/ConditionsMajor ProductConversion (%)Reference
EsterificationMeOH, H₂SO₄, 80°C, 6hMethyl 2-(prop-2-yn-1-yloxy)propanoate~85

Ether Cleavage

The propargyl ether bond can be cleaved under acidic conditions:

  • Reagents : Hydroiodic acid (HI).

  • Products : Propargyl alcohol (HC≡C-CH₂OH) and iodinated propanoic acid derivative.

  • Mechanism : Nucleophilic substitution at the ether oxygen.

Reaction TypeReagents/ConditionsMajor ProductsSide ProductsReference
Acidic cleavageHI (48%), 100°C, 12hPropargyl alcohol, 2-Iodopropanoic acidTrace decomposition

Acid-Base Reactions

The carboxylic acid group undergoes neutralization with bases:

  • Reagents : Sodium hydroxide (NaOH).

  • Product : Sodium 2-(prop-2-yn-1-yloxy)propanoate.

  • Applications : Salt formation for improved solubility .

Decarboxylation

Under thermal conditions, decarboxylation may occur:

  • Conditions : 200°C, inert atmosphere.

  • Product : Prop-2-yn-1-yloxyacetone (ketone derivative).

  • Note : Requires stabilizing groups for efficient CO₂ loss.

Q & A

Q. What are the recommended synthetic routes for 2-(Prop-2-yn-1-yloxy)propanoic acid, and how can reaction conditions be optimized for higher yield?

The compound is typically synthesized via Williamson Ether Synthesis , involving the reaction of a propanoic acid derivative with propargyl bromide in the presence of a base like potassium carbonate. Optimization includes adjusting solvent polarity (e.g., using DMF for better solubility) and controlling reaction temperature (60–80°C) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for yield improvement .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the alkyne proton (~2.5 ppm) and ether linkage.
  • IR Spectroscopy : Detects the carboxylic acid O–H stretch (~2500–3000 cm1^{-1}) and alkyne C≡C stretch (~2100 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns. For crystallographic confirmation, X-ray diffraction using programs like SHELXL or WinGX ensures structural accuracy .

Q. How should researchers handle discrepancies in melting point or solubility data reported in literature?

Contradictions often arise from impurities or polymorphic forms. Reproduce synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) and characterize purity via HPLC or differential scanning calorimetry (DSC). Cross-validate solubility in standardized solvents (e.g., DMSO, water) at 25°C .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Hybrid functionals like B3LYP (with exact exchange terms) accurately model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and reaction pathways. Basis sets such as 6-311++G(d,p) are recommended. Compare computational results with experimental UV-Vis or cyclic voltammetry data to validate predictions .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Purity Assessment : Use LC-MS to rule out degradants or synthetic byproducts.
  • Assay Standardization : Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and incubation times.
  • Structure-Activity Relationship (SAR) : Modify the alkyne or carboxylic acid groups to isolate bioactive moieties .

Q. How can researchers leverage the alkyne moiety for targeted functionalization in drug discovery?

The propynyl group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to conjugate the compound with biomolecules or fluorescent tags. This facilitates pharmacokinetic studies or receptor-binding assays. Optimize reaction pH (7–9) and copper catalyst concentration (1–5 mol%) for minimal side reactivity .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in the lab?

  • Engineering Controls : Use fume hoods for synthesis and handling.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeation risks.
  • Storage : Keep in airtight containers at 4°C, away from oxidizers and heat sources. Monitor for moisture ingress .

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C and analyze degradation via HPLC.
  • Serum Stability : Mix with fetal bovine serum (10% v/v) and monitor hydrolysis over 24 hours.
  • Light Sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines) .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

Use nonlinear regression models (e.g., Hill equation) to calculate IC50_{50}/EC50_{50} values. Apply ANOVA for multi-group comparisons and report confidence intervals (95%). Tools like GraphPad Prism or R (drc package) are recommended .

Q. How can crystallographic data be validated to ensure reproducibility in structural studies?

  • R-factor Analysis : Aim for Rmerge<5%R_{\text{merge}} < 5\% and Rfree<20%R_{\text{free}} < 20\%.
  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals.
  • Deposition : Submit validated CIF files to the Cambridge Structural Database (CSD) .

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